8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione
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Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their diverse biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of carbenes with benzylidenemalononitrile, propanesultone, and phenyl isothiocyanate, resulting in zwitterionic compounds of the 1,2,4-triazole series .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Upon heating in organic solvents, these carbenes undergo a tandem induced reaction, thereby forming 5-amidino-1,2,4-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles can vary widely depending on their specific structure. For example, they can exhibit different levels of basicity .Scientific Research Applications
Synthesis Techniques
The synthesis of 1,2,4-triazole derivatives and their structural analogs is a significant area of research. For example, the three-component condensation method has been utilized to create a variety of triazoloquinazolinones, showcasing the versatility and potential of 1,2,4-triazole chemistry in synthesizing new compounds with potential biological activities (Shikhaliev et al., 2005). Similarly, the study on the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives by Bektaş et al. (2007) indicates the broad scope of this chemistry in creating biologically active molecules (Bektaş et al., 2007).
Biological Activity
Research also delves into the antimicrobial and cytotoxic activities of 1,2,4-triazole derivatives. For instance, new azole and azine systems based on chromeno[3,4-c]pyrrole-3,4-dione have been synthesized and evaluated for their cytotoxic activity, highlighting the potential of these compounds in medicinal chemistry (Azab et al., 2017). This indicates a focused interest in exploring the therapeutic values of 1,2,4-triazole compounds and related structures.
Chemical Transformations and Reactivity
Studies also investigate the chemical reactivity and transformations of 1,2,4-triazole derivatives, offering insights into the diversity of reactions these compounds can undergo. The work by Khaliullin et al. (2014) on the reactions of 1,2,4-triazole derivatives with NH-azoles is an example of exploring the chemical versatility of these compounds (Khaliullin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
8-(4-bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O2/c1-3-8-22-11-13(24)18-16(25)21(2)14(11)23-12(19-20-15(22)23)9-4-6-10(17)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIDEDKBWCDAJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 41748971 |
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